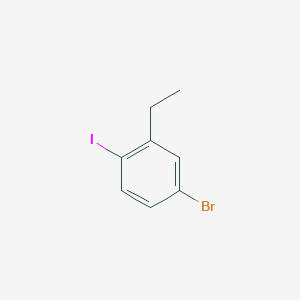

4-Bromo-2-ethyl-1-iodobenzene

Description

Properties

IUPAC Name |

4-bromo-2-ethyl-1-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrI/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWKQXPHYKRQLEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375742 | |

| Record name | 4-bromo-2-ethyl-1-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-30-5 | |

| Record name | 4-Bromo-2-ethyl-1-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175278-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-2-ethyl-1-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-ethyliodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-Bromo-2-ethyl-1-iodobenzene for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 4-Bromo-2-ethyl-1-iodobenzene, a key intermediate in synthetic organic chemistry. This document details its chemical and physical properties, a plausible synthetic route, and its applications in selective cross-coupling reactions, which are crucial for the development of novel pharmaceuticals and advanced materials.

Compound Identification and Properties

This compound is a dihalogenated aromatic compound with the chemical formula C₈H₈BrI. Its structure, featuring both a bromine and an iodine atom on an ethyl-substituted benzene ring, offers differential reactivity that is highly valuable in multi-step organic synthesis.

| Property | Data | Citation(s) |

| Chemical Name | This compound | [1] |

| Synonyms | 1-Bromo-2-ethyl-4-iodobenzene, 2-Bromo-5-iodoethylbenzene | [2] |

| CAS Number | 175278-30-5, 1160573-87-4 | [2][3] |

| Molecular Formula | C₈H₈BrI | [3] |

| Molecular Weight | 310.96 g/mol | [1][3] |

| Appearance | Yellow to Dark brown liquid | [3] |

| Purity | Typically ≥95% | [2] |

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be derived from standard organic chemistry transformations. A potential pathway involves a three-step process starting from 2-ethylaniline.

Logical Synthesis Workflow

Generalized Experimental Protocol for Synthesis

This protocol is a generalized procedure and may require optimization.

Step 1: Acetylation of 2-Ethylaniline

-

To a solution of 2-ethylaniline in a suitable solvent (e.g., acetic acid or dichloromethane), slowly add acetic anhydride at room temperature.

-

Stir the reaction mixture for a specified time until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the product, N-(2-ethylphenyl)acetamide.

-

Collect the solid by filtration, wash with water, and dry.

Step 2: Bromination of N-(2-ethylphenyl)acetamide

-

Dissolve the N-(2-ethylphenyl)acetamide in a suitable solvent, such as acetic acid.

-

Slowly add a solution of bromine in acetic acid to the mixture at a controlled temperature.

-

Stir the reaction until TLC analysis indicates the consumption of the starting material.

-

Work up the reaction by pouring it into a solution of sodium bisulfite to quench excess bromine, followed by extraction with an organic solvent.

-

Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sulfate, filter, and concentrate under reduced pressure to obtain N-(4-bromo-2-ethylphenyl)acetamide.

Step 3: Hydrolysis of N-(4-bromo-2-ethylphenyl)acetamide

-

Reflux the N-(4-bromo-2-ethylphenyl)acetamide in an acidic solution (e.g., aqueous hydrochloric acid).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the product, 4-Bromo-2-ethylaniline.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the crude product, which can be purified by column chromatography.

Step 4: Sandmeyer Reaction to introduce Iodine

-

Dissolve 4-Bromo-2-ethylaniline in a mixture of a strong acid (e.g., sulfuric acid) and water.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water to form the diazonium salt, maintaining the temperature below 5 °C.[4]

-

In a separate flask, dissolve potassium iodide in water.

-

Slowly add the diazonium salt solution to the potassium iodide solution.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.

-

Extract the product, this compound, with an organic solvent.

-

Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by water and brine.

-

Dry the organic layer over anhydrous sulfate, filter, and concentrate. The crude product can be purified by column chromatography or distillation under reduced pressure.

Applications in Selective Cross-Coupling Reactions

The primary utility of this compound in synthetic chemistry lies in its capacity for selective functionalization through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker than the carbon-bromine bond, leading to a higher reactivity of the iodo-substituent in the oxidative addition step of the catalytic cycle, which is often the rate-determining step.[5][6] This differential reactivity allows for the selective coupling at the iodine position while leaving the bromine intact for subsequent transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. Due to the higher reactivity of the C-I bond, Suzuki-Miyaura coupling can be performed selectively at the 1-position of this compound.

This protocol is a general guideline and may require optimization for specific substrates.[5]

-

To a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv).

-

Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the mono-coupled product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki-Miyaura coupling, the reaction can be performed selectively at the C-I bond of this compound.[7][8]

This is a generalized procedure and may require optimization.[7]

-

To a dry reaction vessel under an inert atmosphere, add the this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

-

Add an anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).

-

Add the terminal alkyne (1.1-1.5 equiv) via syringe.

-

Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent.

-

Wash the mixture with water or a saturated aqueous solution of ammonium chloride.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Safety and Handling

This compound should be handled with care in a well-ventilated area or fume hood.[2][3][9]

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[2][3][9]

-

First Aid:

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2][9]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[2][3][9]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of pharmaceutical and materials science research. Its dihalogenated structure allows for selective functionalization through well-established cross-coupling methodologies like the Suzuki-Miyaura and Sonogashira reactions. This technical guide provides researchers with the fundamental knowledge of its properties, a plausible synthetic approach, and detailed, adaptable protocols for its application in creating complex molecular architectures. The ability to perform sequential, site-selective couplings makes this reagent a powerful tool for the efficient construction of novel compounds.

References

- 1. This compound, 97%, stab. with copper, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. aksci.com [aksci.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-ethyl-1-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 4-Bromo-2-ethyl-1-iodobenzene. Due to its status as a specialized chemical intermediate, publicly available data on its physical characteristics is limited. This document compiles available data, provides context based on related compounds, and outlines standard experimental protocols for the determination of its key physical properties.

Core Physical Properties

Table 1: Summary of Known Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 175278-30-5 | |

| Molecular Formula | C₈H₈BrI | |

| Molecular Weight | 310.96 g/mol | [1] |

| Physical Form | Clear, colorless to brown liquid | |

| Refractive Index (n₂₀/D) | 1.6315 - 1.6365 | |

| Predicted logP | 3.6161 | [2] |

| Predicted Topological Polar Surface Area | 0 Ų | [2] |

Contextual Understanding of Physical Properties

Given the absence of experimental data for some key physical properties, an understanding can be inferred from the behavior of structurally similar compounds, specifically haloarenes.

-

Boiling Point : The boiling point of haloarenes generally increases with molecular weight.[3] Given the substantial molecular weight of this compound (310.96 g/mol ), it is expected to have a relatively high boiling point, likely requiring vacuum distillation to prevent decomposition. For comparison, the boiling point of iodobenzene (molecular weight 204.01 g/mol ) is 188 °C at atmospheric pressure.[4][5][6][7]

-

Density : The density of haloarenes is typically greater than that of water, and it increases with the atomic mass of the halogen substituent. The presence of both bromine and iodine atoms suggests that this compound will have a density significantly greater than 1 g/mL. For instance, the density of iodobenzene is approximately 1.823 g/mL at 25 °C.[4][5][6][7]

-

Solubility : Haloarenes are generally insoluble in water due to their nonpolar nature.[8][9][10][11][12] They are, however, typically soluble in common organic solvents such as ethers, chloroform, and hydrocarbons.[4][5][8]

Experimental Protocols for Property Determination

For researchers requiring precise values for the physical properties of this compound, the following standard experimental protocols are recommended.

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of a small quantity of a liquid.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat source (e.g., Bunsen burner or hot plate)

-

Sample of this compound

Procedure:

-

A small amount of the liquid sample is placed in the small test tube.

-

The capillary tube, with its sealed end uppermost, is placed into the liquid in the test tube.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped within the Thiele tube or oil bath, with the heat-transfer liquid (e.g., mineral oil) filled to a level above the sample.

-

The apparatus is heated gently and uniformly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[13][14]

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of the density of a liquid.[15][16][17][18]

Apparatus:

-

Pycnometer

-

Analytical balance

-

Thermometer

-

Distilled water

-

Sample of this compound

Procedure:

-

The clean, dry pycnometer is accurately weighed (m_pycnometer).

-

The pycnometer is filled with distilled water of a known temperature and weighed again (m_pycnometer+water). The temperature of the water should be recorded.

-

The mass of the water is calculated (m_water = m_pycnometer+water - m_pycnometer).

-

The volume of the pycnometer is determined using the known density of water at that temperature (V_pycnometer = m_water / ρ_water).

-

The pycnometer is emptied, dried thoroughly, and then filled with the sample liquid (this compound) at the same temperature.

-

The pycnometer filled with the sample is weighed (m_pycnometer+sample).

-

The mass of the sample is calculated (m_sample = m_pycnometer+sample - m_pycnometer).

-

The density of the sample is then calculated (ρ_sample = m_sample / V_pycnometer).

Logical Relationships of Physical Properties

The physical properties of this compound are intrinsically linked to its molecular structure. The following diagram illustrates these relationships.

References

- 1. scbt.com [scbt.com]

- 2. chemscene.com [chemscene.com]

- 3. phillysim.org [phillysim.org]

- 4. Iodobenzene CAS#: 591-50-4 [m.chemicalbook.com]

- 5. Iodobenzene | 591-50-4 [chemicalbook.com]

- 6. Iodobenzene | C6H5I | CID 11575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Iodobenzene - Wikipedia [en.wikipedia.org]

- 8. CK12-Foundation [flexbooks.ck12.org]

- 9. Haloalkanes and haloarenes are slightly soluble in water. This is because.. [askfilo.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. Video: Boiling Points - Concept [jove.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. scribd.com [scribd.com]

- 16. scientificlabs.co.uk [scientificlabs.co.uk]

- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 18. che.utah.edu [che.utah.edu]

Technical Guide: Molecular Weight of 4-Bromo-2-ethyl-1-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of the compound 4-Bromo-2-ethyl-1-iodobenzene, a halogenated aromatic compound relevant in organic synthesis and pharmaceutical research.

Core Data

The fundamental physicochemical property of this compound is its molecular weight, which is a critical parameter for stoichiometric calculations in chemical reactions, analytical characterization, and drug design.

Molecular Formula and Weight

The chemical formula for this compound is C₈H₈BrI.[1] Based on this formula, the calculated molecular weight is 310.96 g/mol .[1]

Data Summary

The table below summarizes the key identifiers and the molecular weight of this compound.

| Parameter | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 175278-30-5 | [1] |

| Molecular Formula | C₈H₈BrI | [1] |

| Molecular Weight | 310.96 g/mol | [1] |

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is detailed below.

Atomic Weight Contributions

The following table outlines the contribution of each element to the overall molecular weight of the compound. Standard atomic weights from the International Union of Pure and Applied Chemistry (IUPAC) are used for this calculation.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Contribution ( g/mol ) |

| Carbon | C | 12.011 | 8 | 96.088 |

| Hydrogen | H | 1.008 | 8 | 8.064 |

| Bromine | Br | 79.904 | 1 | 79.904 |

| Iodine | I | 126.904 | 1 | 126.904 |

| Total | 310.960 |

Experimental Verification

While the theoretical molecular weight provides a precise value, experimental verification is essential for confirming the identity and purity of a synthesized compound.

Mass Spectrometry Protocol

Mass spectrometry is the primary technique used to determine the molecular weight of a compound. A general protocol for the analysis of this compound is as follows:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile organic solvent, such as methanol or acetonitrile.

-

Ionization: The sample is introduced into the mass spectrometer and ionized. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.

-

Mass Analysis: The ionized molecules (molecular ions) and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion [M]⁺. The m/z value of this peak provides the experimental molecular weight. The isotopic pattern of bromine and iodine should also be observable, further confirming the elemental composition.

Logical Relationships

The following diagram illustrates the hierarchical relationship of the components that constitute the molecular weight of this compound.

Caption: Composition of this compound's molecular weight.

References

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-ethyl-1-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic pathway for 4-Bromo-2-ethyl-1-iodobenzene, a halogenated aromatic compound with potential applications in pharmaceutical and materials science research. The described methodology is based on established organic chemistry principles and analogous procedures for similar molecular scaffolds.

Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a two-step reaction sequence starting from the commercially available 2-ethylaniline. The overall synthetic workflow is depicted below.

Caption: Proposed two-step synthesis of this compound.

The initial step involves the regioselective bromination of 2-ethylaniline at the para-position relative to the amino group. To ensure high selectivity and prevent the formation of poly-brominated byproducts, a protection-deprotection strategy is employed. The amino group is first acetylated, followed by bromination of the resulting acetanilide, and subsequent deprotection. The second step is a Sandmeyer reaction, where the synthesized 4-bromo-2-ethylaniline is converted to the corresponding aryl iodide via a diazonium salt intermediate.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-ethylaniline

This step is carried out in three stages: protection of the amino group, bromination, and deprotection.

Caption: Detailed workflow for the preparation of the intermediate, 4-Bromo-2-ethylaniline.

a) Protection: Synthesis of N-(2-ethylphenyl)acetamide

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethylaniline (1.0 eq.) in glacial acetic acid.

-

Slowly add acetic anhydride (1.1 eq.) to the solution.

-

Heat the reaction mixture to reflux for 2 hours.

-

After cooling to room temperature, pour the mixture into cold water with stirring.

-

Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to obtain N-(2-ethylphenyl)acetamide.

b) Bromination: Synthesis of N-(4-bromo-2-ethylphenyl)acetamide

-

In a single-neck flask, dissolve N-(2-ethylphenyl)acetamide (1.0 eq.) in carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) (1.05 eq.) to the solution.

-

Reflux the mixture with rapid stirring for 4 hours.

-

Cool the reaction mixture and filter to remove the succinimide byproduct.

-

Wash the filtrate with a saturated sodium thiosulfate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude N-(4-bromo-2-ethylphenyl)acetamide.

c) Deprotection: Synthesis of 4-Bromo-2-ethylaniline

-

To the crude N-(4-bromo-2-ethylphenyl)acetamide, add a mixture of concentrated hydrochloric acid and dioxane.

-

Heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture and neutralize with an aqueous ammonia solution to a pH of 8-10.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure 4-bromo-2-ethylaniline.

Step 2: Sandmeyer Iodination for the Synthesis of this compound

This reaction involves the conversion of the amino group of 4-bromo-2-ethylaniline into a diazonium salt, which is then displaced by iodide.

Caption: Detailed workflow for the Sandmeyer iodination of 4-Bromo-2-ethylaniline.

-

In a beaker, dissolve 4-bromo-2-ethylaniline (1.0 eq.) in a mixture of concentrated sulfuric acid and water, and cool the mixture to 0-5 °C in an ice-salt bath with stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate flask, dissolve potassium iodide (1.5 eq.) in water.

-

Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then gently heat it to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer sequentially with a saturated sodium thiosulfate solution (to remove excess iodine), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Quantitative Data

The following table summarizes the expected yields for each step of the synthesis, based on literature reports for analogous reactions. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Reaction | Starting Material | Product | Estimated Yield (%) |

| 1a | Protection (Acetylation) | 2-Ethylaniline | N-(2-ethylphenyl)acetamide | >95 |

| 1b | Bromination | N-(2-ethylphenyl)acetamide | N-(4-bromo-2-ethylphenyl)acetamide | 80-90 |

| 1c | Deprotection (Hydrolysis) | N-(4-bromo-2-ethylphenyl)acetamide | 4-Bromo-2-ethylaniline | >90 |

| 2 | Sandmeyer Iodination | 4-Bromo-2-ethylaniline | This compound | 70-80 |

Product Characterization

The final product, this compound, is a liquid at room temperature. Its identity and purity should be confirmed using standard analytical techniques.

| Property | Value |

| CAS Number | 175278-30-5[1] |

| Molecular Formula | C₈H₈BrI[1] |

| Molecular Weight | 310.96 g/mol [1] |

| Appearance | Clear colorless to brown liquid[2] |

| Purity (GC) | ≥96.0%[2] |

| Refractive Index | 1.6315-1.6365 (at 20 °C)[2] |

Further characterization by ¹H NMR, ¹³C NMR, and mass spectrometry is recommended to confirm the structure of the synthesized compound.

References

A Technical Guide to the Solubility of 4-Bromo-2-ethyl-1-iodobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility characteristics of 4-Bromo-2-ethyl-1-iodobenzene, a substituted aromatic halide of interest in organic synthesis and pharmaceutical research. Due to the absence of specific quantitative solubility data in publicly available literature, this document provides a comprehensive overview based on established principles of chemical solubility, analysis of its molecular structure, and data from analogous compounds. The principle of "like dissolves like" is the cornerstone of the solubility predictions herein. This guide offers a qualitative assessment of suitable organic solvents, a general experimental protocol for solubility determination, and a logical workflow for solvent selection.

Predicted Solubility Profile of this compound

Based on its molecular structure, this compound is a non-polar to weakly polar molecule. The presence of the benzene ring, the ethyl group, and the halogen substituents (bromine and iodine) contributes to its hydrophobic character. Aryl halides are generally insoluble in water but exhibit good solubility in organic solvents.[1] The solubility of similar compounds like iodobenzene is high in non-polar or slightly polar organic solvents such as ether, chloroform, and benzene, while it is insoluble in water.[2] Therefore, this compound is expected to be readily soluble in a range of non-polar and weakly polar organic solvents. Its solubility in polar solvents is predicted to be limited.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Non-Polar Aprotic Solvents | Hexane, Toluene, Benzene, Diethyl ether | High | The non-polar nature of these solvents aligns well with the non-polar characteristics of the solute, facilitating dissolution through van der Waals forces.[2][3] |

| Polar Aprotic Solvents | Acetone, Ethyl acetate, Acetonitrile | Moderate | These solvents possess a degree of polarity that may allow for some interaction with the solute, but the overall non-polar character of this compound will likely limit high solubility. |

| Polar Protic Solvents | Methanol, Ethanol, Water | Low to Insoluble | The strong hydrogen bonding networks in these solvents are not easily disrupted by the non-polar solute, leading to poor solvation.[1][2] Aryl halides are almost insoluble in water.[1] |

| Halogenated Solvents | Dichloromethane, Chloroform | High | The presence of halogen atoms in both the solute and solvent can lead to favorable dipole-dipole interactions and London dispersion forces, promoting solubility. |

General Experimental Protocol for Solubility Determination

While specific experimental data for this compound is unavailable, a standard laboratory method for determining the solubility of a solid compound in a solvent can be employed. The following is a generalized protocol.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials or test tubes with closures

-

Constant temperature bath or shaker

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the solution to stand undisturbed at the constant temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to match the experimental temperature.

-

Filter the supernatant through a syringe filter (of a material compatible with the solvent) to remove any remaining solid particles.

-

-

Quantification of Solute Concentration:

-

Dilute the filtered, saturated solution with a known volume of the solvent.

-

Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC, UV-Vis).

-

Calculate the original concentration in the saturated solution to determine the solubility.

-

Visualizing Methodologies

The following diagrams illustrate the logical workflow for solvent selection and a general synthesis pathway for a related compound.

Caption: Logical workflow for selecting a suitable organic solvent.

Caption: General synthetic workflow for a bromo-iodobenzene.

References

Section 1: Chemical Identification and Properties

An In-depth Technical Guide to the Safe Handling of 4-Bromo-2-ethyl-1-iodobenzene

This technical guide provides comprehensive safety information for this compound, tailored for researchers, scientists, and professionals in drug development. The following sections detail the material's properties, hazards, and the necessary protocols for its safe handling, storage, and emergency response.

1.1 Chemical Identity

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 175278-30-5 |

| Molecular Formula | C8H8BrI |

| InChI Key | JWKQXPHYKRQLEJ-UHFFFAOYSA-N |

| SMILES | CCC1=C(I)C=CC(Br)=C1 |

1.2 Physicochemical Properties

| Property | Value | Source |

| Appearance | Clear colorless to brown liquid | [1] |

| Assay (GC) | ≥96.0% | [1] |

| Refractive Index | 1.6315-1.6365 at 20°C | [1] |

| Form | Liquid | [1] |

Section 2: Hazard Identification and Classification

This substance is classified as hazardous. The primary hazards are related to skin, eye, and respiratory irritation.

2.1 GHS Hazard Statements

| Code | Statement |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

2.2 Signal Word

Warning

2.3 Precautionary Statements

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash face, hands and any exposed skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER or doctor if you feel unwell. |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P501 | Dispose of contents/ container to an approved waste disposal plant. |

Section 3: Experimental Protocols - Safe Handling and Emergency Procedures

3.1 Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

| Protection | Specification |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |

| Skin Protection | Wear protective gloves and clothing to prevent skin exposure. |

| Respiratory Protection | Under normal use conditions, no protective equipment is needed. If engineering controls are not sufficient, use a suitable respirator. |

3.2 Handling Procedures

-

Handle in accordance with good industrial hygiene and safety practice.[2][3]

-

Avoid contact with skin and eyes.[2]

-

Do not breathe mist/vapors/spray.[2]

-

Do not ingest. If swallowed then seek immediate medical assistance.[2]

3.3 Storage Procedures

-

Keep in a dry, cool and well-ventilated place.[2]

-

Keep container tightly closed.[2]

-

Protect from direct sunlight as the substance is light sensitive.[2]

-

Incompatible Materials: Strong oxidizing agents.[3]

3.4 Emergency First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[2] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get medical attention.[2] |

| Ingestion | Clean mouth with water. Get medical attention.[2] |

Section 4: Visualized Workflows

The following diagrams illustrate the logical flow for safe handling and emergency response.

Caption: Workflow for the safe handling of this compound.

Caption: Emergency response procedures for exposure to this compound.

References

reactivity of C-Br vs C-I bond in substituted halobenzenes

An In-depth Technical Guide to the Reactivity of C-Br vs. C-I Bonds in Substituted Halobenzenes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the relative reactivity of carbon-bromine (C-Br) and carbon-iodine (C-I) bonds in substituted halobenzenes. Understanding these differences is critical for designing efficient synthetic routes, predicting reaction outcomes, and developing novel therapeutic agents. The strategic use of bromo- and iodoarenes allows for selective and sequential functionalization, a cornerstone of modern medicinal chemistry and materials science.

Fundamental Bond Properties

The differing reactivity of aryl bromides and iodides stems from fundamental differences in their C-X bond properties, primarily bond dissociation energy (BDE) and electronegativity. The C-I bond is significantly weaker and less polar than the C-Br bond, making it more susceptible to cleavage in many reaction classes.

Table 1: Comparison of Carbon-Halogen Bond Properties in Halobenzenes

| Property | C-Br Bond (in Bromobenzene) | C-I Bond (in Iodobenzene) | Key Implication for Reactivity |

| Bond Dissociation Energy (BDE) | ~336 kJ/mol | ~272 kJ/mol | The C-I bond requires less energy to break, leading to higher reactivity in reactions where C-X bond cleavage is rate-limiting (e.g., cross-coupling, Grignard formation).[1][2] |

| Electronegativity (Pauling Scale) | Bromine: 2.96 | Iodine: 2.66 | The C-Br bond is more polarized. This influences reactivity in reactions sensitive to inductive effects, such as nucleophilic aromatic substitution. |

| Leaving Group Ability | Good | Excellent | Iodide (I⁻) is a better leaving group than bromide (Br⁻) due to its larger size and greater polarizability, which stabilizes the negative charge. |

Reactivity in Key Synthetic Transformations

The practical utility of aryl halides is most evident in their participation in a variety of fundamental organic reactions. The choice between a C-Br and C-I bond often dictates the reaction conditions and, in cases of polyhalogenated substrates, the site of reactivity.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig couplings, the rate-determining step is frequently the oxidative addition of the aryl halide to the Pd(0) catalyst.[3] The reactivity is governed by the C-X BDE, resulting in a clear trend.

Reactivity Order: Ar-I > Ar-Br >> Ar-Cl

This differential reactivity is widely exploited for the sequential functionalization of molecules containing multiple different halogen atoms.[4] An aryl iodide can be selectively coupled under mild conditions while leaving a C-Br bond intact for a subsequent, more forcing coupling reaction.[4]

Table 2: Relative Reactivity in Oxidative Addition

| Substrate | Reaction Type | Catalyst System (Example) | Relative Rate (Ar-I vs. Ar-Br) |

| Aryl Halides | Oxidative Addition | Pd(0) Complexes | Ar-I reacts significantly faster than Ar-Br. The formation of the pre-reaction complex is more favorable for Ar-I.[3] |

| Polyhaloarenes | Sequential Suzuki | Pd(PPh₃)₄ | Selective reaction at the C-I position can be achieved at lower temperatures, while C-Br requires higher temperatures or more active catalysts.[4] |

Logical Flow: From Bond Energy to Cross-Coupling Reactivity

Caption: Relationship between BDE and cross-coupling reactivity.

Nucleophilic Aromatic Substitution (SNAr)

For SNAr to occur, the aromatic ring must be activated by strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the halogen. In stark contrast to cross-coupling, the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[5][6]

Reactivity Order: Ar-F > Ar-Cl > Ar-Br > Ar-I

The reaction rate is determined by the stability of the Meisenheimer complex. More electronegative halogens stabilize the adjacent negative charge more effectively through their strong inductive electron withdrawal (-I effect), thereby lowering the activation energy of the first step.[5][7] The strength of the C-X bond, which is broken in the fast, subsequent step, has a minimal impact on the overall reaction rate.[6]

Table 3: Relative Reactivity in Nucleophilic Aromatic Substitution

| Substrate | Nucleophile (Example) | Relative Rate (k_rel) |

| 1-X-2,4-dinitrobenzene | Piperidine | F (3300) > Cl (15.3) > Br (7.1) > I (1.0) |

Data adapted from established principles of SNAr reactions.[5]

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

Caption: The SNAr mechanism and its rate-determining step.

Grignard Reagent Formation

The formation of Grignard reagents (ArMgX) involves the oxidative addition of magnesium metal into the carbon-halogen bond. Similar to palladium-catalyzed cross-coupling, this reaction is highly dependent on the C-X bond strength.

Reactivity Order: Ar-I > Ar-Br > Ar-Cl

Aryl iodides react most readily, often initiated at room temperature, while aryl bromides typically require initiation with heating or activating agents. This difference allows for the selective formation of a Grignard reagent from the C-I bond of a bromo-iodobenzene substrate.[8]

Influence of Ring Substituents

The electronic nature of other substituents on the aromatic ring significantly modulates the reactivity of the C-Br and C-I bonds.

-

Electron-Withdrawing Groups (EWGs) : EWGs (e.g., -NO₂, -CN, -COR) generally increase the rate of oxidative addition in cross-coupling reactions by making the ipso-carbon more electrophilic. In SNAr, their presence at ortho/para positions is a prerequisite for reactivity.

-

Electron-Donating Groups (EDGs) : EDGs (e.g., -OR, -NR₂, -Alkyl) decrease the rate of oxidative addition and SNAr by increasing electron density on the ring. However, they can facilitate electrophilic aromatic substitution reactions.

The position of the substituent also matters. For instance, ortho-substituents can exert steric effects that may retard the rate of reactions like cross-coupling by hindering the approach of the bulky catalyst.

Experimental Protocols

Protocol 4.1: Selective Suzuki-Miyaura Coupling of 1-Bromo-4-iodobenzene

This protocol demonstrates the selective functionalization of the C-I bond over the C-Br bond.

Workflow: Selective Suzuki Coupling

Caption: Experimental workflow for selective Suzuki coupling.

Methodology:

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-4-iodobenzene (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium carbonate (2.0 equiv).

-

Catalyst and Solvent: Add the palladium catalyst, Pd(PPh₃)₄ (0.02 equiv), followed by a degassed solvent mixture, such as toluene/ethanol/water (4:1:1).

-

Reaction: Heat the mixture to 80 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS, observing the selective consumption of the starting 1-bromo-4-iodobenzene and the appearance of the 4-bromo-biphenyl product.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired product. The C-Br bond remains intact for further synthetic transformations.

Applications in Drug Discovery and Development

The predictable and differential reactivity of C-Br and C-I bonds is a powerful tool in pharmaceutical research. It enables the construction of complex molecular architectures through programmed, sequential bond-forming reactions.

-

Scaffold Decoration: In lead optimization, a common di-halogenated scaffold can be diversified by first performing a selective reaction at the C-I bond with one building block, followed by a second reaction at the C-Br bond with a different building block. This allows for the rapid generation of a library of analogs to explore the structure-activity relationship (SAR).[9]

-

Late-Stage Functionalization: The ability to introduce functionality under specific conditions allows for the modification of complex, drug-like molecules at a late stage in the synthesis, a highly valuable strategy for modifying properties like solubility, metabolism, or target affinity.

-

PROTACs and Molecular Glues: The synthesis of bivalent molecules like PROTACs often requires the convergent coupling of two different complex fragments. The selective reactivity of aryl halides provides a robust method for linking these components together in a controlled manner.

Conclusion

For researchers in organic synthesis and drug development, a nuanced understanding of C-Br versus C-I bond reactivity is essential. While aryl iodides are generally more reactive in transformations where C-X bond cleavage is rate-limiting (cross-coupling, Grignard formation), aryl bromides can be more reactive in SNAr reactions, provided the ring is sufficiently activated. This predictable dichotomy in reactivity allows for elegant and efficient synthetic strategies, enabling the construction of complex molecules that drive the discovery of new medicines and materials. The judicious choice of halogen, catalyst, and reaction conditions provides a powerful lever to control chemical selectivity.

References

- 1. researchgate.net [researchgate.net]

- 2. savemyexams.com [savemyexams.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-Bromo-2-ethyl-1-iodobenzene for Chemical Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-ethyl-1-iodobenzene is a dihalogenated aromatic compound that serves as a versatile and valuable building block in modern organic synthesis. Its structure, featuring both a bromine and an iodine atom on a substituted benzene ring, provides chemists with two distinct reactive sites. This differential reactivity is pivotal in complex molecular engineering, particularly in the pharmaceutical and materials science sectors. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, allowing for selective and sequential functionalization. This unique characteristic enables the precise and efficient construction of complex molecular architectures, making it a key intermediate in the synthesis of pharmacologically active molecules and advanced organic materials.[1][2] This guide provides an in-depth overview of its commercial suppliers, key chemical data, and detailed experimental protocols for its application in synthesis.

Commercial Suppliers and Quantitative Data

For researchers and procurement specialists, sourcing high-purity this compound is critical for reproducible and reliable experimental outcomes. The following table summarizes key quantitative data from prominent commercial suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Assay | Physical Form | Boiling Point (°C) | Refractive Index (20°C) |

| Thermo Scientific Chemicals (Alfa Aesar) | 175278-30-5 | C₈H₈BrI | 310.96 | ≥96.0% (GC) | Liquid | 84-86 (at 0.4 mmHg) | 1.6315-1.6365 |

| Santa Cruz Biotechnology | 175278-30-5 | C₈H₈BrI | 310.96 | Not specified | Not specified | Not specified | Not specified |

| ChemScene | 175278-30-5 | C₈H₈BrI | 310.96 | ≥96% | Not specified | Not specified | Not specified |

| AKSci | 1160573-87-4 | C₈H₈BrI | 310.96 | >95% | Not specified | Not specified | Not specified |

Note: Data is compiled from publicly available information on supplier websites.[3][4][5][6][7] Purity and specifications may vary by lot; always refer to the supplier's Certificate of Analysis for precise data.

Core Synthetic Applications & Methodologies

The primary utility of this compound lies in its capacity for selective cross-coupling reactions. The carbon-iodine bond's lower bond dissociation energy allows it to be preferentially targeted in reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations, leaving the more robust carbon-bromine bond available for subsequent transformations.[2] This enables a modular approach to synthesizing complex molecules.

Experimental Protocol: Regioselective Sonogashira Coupling

This protocol describes a general procedure for the selective palladium-catalyzed Sonogashira coupling at the C-I position of an aryl bromo-iodide with a terminal alkyne. This reaction is fundamental for creating arylalkynes, which are key structures in many pharmaceuticals and functional materials.[8][9]

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂] (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (3.0 equiv)

-

Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Toluene)

-

Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) chloride (0.02 equiv), and copper(I) iodide (0.04 equiv).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe, followed by the amine base (3.0 equiv). Stir the resulting mixture for 5-10 minutes at room temperature.[8][10]

-

Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture via syringe.

-

Reaction and Monitoring: Stir the reaction at room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.[10][11]

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer with a saturated aqueous solution of ammonium chloride (to remove the copper catalyst) and then with brine.[8]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel to yield the pure 4-bromo-2-ethyl-1-(alkynyl)benzene intermediate.[10]

Visualized Workflows and Synthetic Strategy

Diagrams created using Graphviz provide a clear visual representation of experimental processes and logical synthetic pathways.

Caption: Experimental workflow for a regioselective Sonogashira coupling reaction.

Caption: Logical pathway for sequential cross-coupling using this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Cas 85356-68-9,1-BROMO-4-(2-IODOETHYL)BENZENE | lookchem [lookchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound, 97%, stab. with copper, Thermo Scientific Chemicals 10 g [thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

Spectroscopic and Synthetic Profile of 4-Bromo-2-ethyl-1-iodobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 4-Bromo-2-ethyl-1-iodobenzene (CAS No. 175278-30-5). Due to the limited availability of published experimental spectroscopic data for this specific compound, this guide presents predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopic interpretation for substituted aromatic compounds. Furthermore, detailed, generalized experimental protocols for its synthesis and subsequent spectroscopic analysis are provided to support researchers in its preparation and characterization. This document is intended to serve as a valuable resource for scientists and professionals engaged in organic synthesis, medicinal chemistry, and materials science where halogenated benzene derivatives are of interest.

Introduction

This compound is a tri-substituted aromatic compound featuring bromine, iodine, and ethyl substituents. The presence of two different halogen atoms at specific positions on the benzene ring makes it a potentially valuable intermediate in synthetic organic chemistry, particularly for sequential cross-coupling reactions where the differential reactivity of the carbon-iodine and carbon-bromine bonds can be exploited. Accurate spectroscopic data is crucial for the unambiguous identification and quality control of this compound. This guide aims to fill the current gap in readily available experimental data by providing a detailed predicted spectroscopic profile and generalized synthetic and analytical methodologies.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established increments for substituents on a benzene ring and analysis of spectral data for structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~ 7.7 | d | ~ 2.0 | 1H | H-3 |

| ~ 7.4 | dd | ~ 8.5, 2.0 | 1H | H-5 |

| ~ 7.0 | d | ~ 8.5 | 1H | H-6 |

| ~ 2.8 | q | ~ 7.5 | 2H | -CH₂CH₃ |

| ~ 1.2 | t | ~ 7.5 | 3H | -CH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 | C-2 (C-Et) |

| ~ 140 | C-4 (C-Br) |

| ~ 135 | C-5 |

| ~ 130 | C-3 |

| ~ 128 | C-6 |

| ~ 100 | C-1 (C-I) |

| ~ 30 | -CH₂CH₃ |

| ~ 15 | -CH₂CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2970-2850 | Medium | Aliphatic C-H Stretch |

| 1580-1550 | Medium-Strong | C=C Aromatic Ring Stretch |

| 1470-1450 | Medium-Strong | C=C Aromatic Ring Stretch |

| ~ 820 | Strong | C-H Out-of-plane Bending (indicative of 1,2,4-trisubstitution) |

| ~ 1050 | Medium | C-Br Stretch |

| ~ 1000 | Medium | C-I Stretch |

Table 4: Predicted Mass Spectrometry (Electron Ionization, EI-MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 310/312 | High | [M]⁺˙ (Molecular ion peak with bromine isotopes) |

| 183/185 | Medium | [M - I]⁺ |

| 295/297 | Medium | [M - CH₃]⁺ |

| 281/283 | Low | [M - C₂H₅]⁺ |

| 156 | Medium | [M - I - Br]⁺ |

| 127 | Low | [I]⁺ |

| 79/81 | Low | [Br]⁺ |

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and spectroscopic characterization of this compound. These are intended as a starting point and may require optimization.

Synthesis Protocol: Diazotization of 4-Bromo-2-ethylaniline

A plausible synthetic route to this compound involves the diazotization of 4-bromo-2-ethylaniline followed by a Sandmeyer-type reaction with an iodide salt.

Materials:

-

4-Bromo-2-ethylaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Ice

-

Water (H₂O)

-

Diethyl ether or Dichloromethane

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Sodium Thiosulfate (Na₂S₂O₃) solution (10%)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Diazotization: In a flask, dissolve 4-bromo-2-ethylaniline in a mixture of water and concentrated sulfuric acid, and cool the solution to 0-5 °C in an ice-salt bath. While maintaining this temperature, add a solution of sodium nitrite in water dropwise with vigorous stirring. The reaction progress should be monitored for the formation of the diazonium salt.

-

Iodination: In a separate flask, prepare a solution of potassium iodide in water. Slowly add the freshly prepared cold diazonium salt solution to the potassium iodide solution with continuous stirring.

-

Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases. Cool the mixture to room temperature.

-

Extraction and Purification: Extract the product with a suitable organic solvent like diethyl ether or dichloromethane. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, 10% sodium thiosulfate solution (to remove any residual iodine), and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: The crude this compound can be further purified by column chromatography on silica gel or by vacuum distillation.

Spectroscopic Analysis Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument, typically at a frequency of 75 MHz or higher.

3.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

-

Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the instrument, or use a direct insertion probe for a solid sample.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-400 amu).

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthetic and analytical workflow for this compound.

Conclusion

This technical guide provides a foundational resource for researchers working with this compound. While experimental spectroscopic data for this compound is not widely available, the predicted data and generalized protocols presented herein offer a robust starting point for its synthesis, identification, and further application in various fields of chemical research and development. The unique substitution pattern of this molecule suggests its potential as a versatile building block, and it is hoped that this guide will facilitate its exploration in future synthetic endeavors.

Methodological & Application

Application Note: Selective Suzuki-Miyaura Coupling Protocol for the Synthesis of Biaryl Compounds using 4-Bromo-2-ethyl-1-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl scaffolds which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] This application note details a protocol for the selective Suzuki-Miyaura coupling of 4-Bromo-2-ethyl-1-iodobenzene. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this substrate allows for a chemoselective approach.[3] The C-I bond is weaker and more susceptible to oxidative addition to a palladium(0) center than the C-Br bond, facilitating selective functionalization at the iodine position while leaving the bromine intact for subsequent transformations.[3][4] This methodology offers a strategic advantage for the modular construction of complex, unsymmetrical biaryl compounds.[3][5]

Key Reaction Parameters

The success of a selective Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, base, solvent, and reaction temperature.

| Parameter | Reagents/Conditions | Role in Reaction |

| Aryl Halide | This compound | Substrate with differential reactivity at C-I and C-Br bonds. |

| Boronic Acid | Arylboronic Acid (e.g., Phenylboronic acid) | Coupling partner providing the second aryl group. |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Facilitates the oxidative addition and reductive elimination steps.[3][6] |

| Base | Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | Activates the boronic acid for transmetalation.[3][7] |

| Solvent | Toluene, Dioxane, or Dimethylformamide (DMF) | Solubilizes reactants and facilitates the reaction.[3] |

| Temperature | 70-80 °C | Provides energy for the reaction while maintaining selectivity.[3] |

Experimental Protocol

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid at the C-I position.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Toluene (or Dioxane)

-

Deionized Water

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), Tetrakis(triphenylphosphine)palladium(0) (0.03 equiv), and potassium carbonate (2.0 equiv).

-

Add a suitable solvent such as toluene (e.g., 5 mL per 1 mmol of aryl halide).

-

Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

-

Heat the reaction mixture to 70-80 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-bromo-2-ethyl-biaryl product.

Reaction Workflow and Catalytic Cycle

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Chemoselective Sonogashira Reaction of 4-Bromo-2-ethyl-1-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a combination of palladium and copper complexes, is conducted under mild conditions and tolerates a wide variety of functional groups.[1] For drug development professionals and researchers, the ability to selectively functionalize polysubstituted aromatic rings is of paramount importance. The substrate 4-Bromo-2-ethyl-1-iodobenzene presents an interesting case for regioselective synthesis. Due to the significant difference in reactivity between aryl iodides and aryl bromides in palladium-catalyzed reactions, the Sonogashira coupling can be directed selectively to the C-I bond.[1] This allows for the introduction of an alkynyl moiety at the 1-position while leaving the less reactive C-Br bond at the 4-position intact for subsequent transformations.

Reaction Principle and Regioselectivity

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle. The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide, forming a Pd(II) complex.

-

Transmetalation: A copper(I) acetylide, formed in situ from the terminal alkyne, copper(I) iodide, and a base, transfers the acetylide group to the Pd(II) complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to afford the desired aryl-alkyne product and regenerate the Pd(0) catalyst.[2]

The chemoselectivity in the case of this compound arises from the difference in bond dissociation energies of the C-I and C-Br bonds. The C-I bond is weaker and therefore more reactive towards oxidative addition by the palladium catalyst than the C-Br bond.[3] By carefully controlling the reaction conditions, particularly temperature, the reaction can be stopped after the selective coupling at the iodo-substituted position.

Data Presentation

The following table summarizes typical reaction conditions and representative yields for the selective Sonogashira coupling of bromo-iodoarenes with various terminal alkynes. While specific data for this compound is not extensively published, the data for analogous substrates provides a strong predictive framework.

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromo-1-iodobenzene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | TEA | THF | RT | 12 | >95 |

| 2 | 4-Bromo-1-iodobenzene | 1-Hexyne | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | DIPA | DMF | RT | 8 | 92 |

| 3 | 4-Bromo-3-iodophenol | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Et₃N | Toluene | 50 | 6 | 88 |

| 4 | 4-Bromo-1-iodobenzene | Propargyl alcohol | Pd(dppf)Cl₂ (2) | CuI (4) | Piperidine | Dioxane | 60 | 12 | 85 |

| 5 | 1-Bromo-4-iodobenzene | 4-Ethynyltoluene | Pd(OAc)₂/XPhos (1.5) | CuI (3) | Cs₂CO₃ | MeCN | 40 | 10 | 94 |

Yields are for the isolated product after purification. Conditions are generalized and may require optimization for specific substrates and scales. TEA: Triethylamine, DIPA: Diisopropylamine, DMF: Dimethylformamide, THF: Tetrahydrofuran.

Experimental Protocols

This section details a general procedure for the selective Sonogashira coupling of this compound with a terminal alkyne.

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

-

Copper(I) iodide (CuI, 1-5 mol%)

-

Anhydrous, degassed solvent (e.g., THF, Toluene, DMF)

-

Amine base (e.g., Triethylamine, Diisopropylamine, 2-5 eq)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or reaction tube

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon line with manifold)

-

Syringes for liquid transfer

-

Standard glassware for workup and purification

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).

-

Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF or toluene, to achieve a concentration of 0.1-0.5 M) followed by the amine base (e.g., triethylamine, 3 eq.).

-

Degassing: Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.

-

Alkyne Addition: To the stirred solution, add the terminal alkyne (1.2 eq.) dropwise via syringe.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 40-50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite® to remove catalyst residues.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-bromo-2-ethyl-1-(alkynyl)benzene.

Mandatory Visualizations

Caption: Catalytic cycle for the chemoselective Sonogashira reaction.

Caption: General experimental workflow for the Sonogashira coupling.

References

Application Notes and Protocols for the Selective Heck Coupling of 4-Bromo-2-ethyl-1-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Heck coupling reaction of 4-bromo-2-ethyl-1-iodobenzene. This substrate is of particular interest in medicinal chemistry and materials science as the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective, sequential cross-coupling reactions, enabling the synthesis of complex molecular architectures.[1][2]

The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds, specifically by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[3] For dihalogenated substrates like this compound, the reaction can be performed with high chemoselectivity. The C-I bond is weaker and more susceptible to oxidative addition to a palladium(0) center than the C-Br bond, allowing for preferential functionalization at the iodine-bearing position.[1][2] This distinct selectivity is a significant advantage over traditional solution-based methods, which can often lead to complex product mixtures when multiple halogens are present.

The presence of an ortho-ethyl group in this compound may introduce steric hindrance, which can influence the reaction rate.[3] While ortho-substituted aryl iodides generally react more slowly than their para-substituted counterparts, successful couplings can be achieved, sometimes requiring specific ligands or modified reaction conditions to ensure high yields.[3][4]

The selective nature of the initial Heck coupling at the C-I bond leaves the C-Br bond intact for subsequent transformations. This allows for a modular approach to the synthesis of polysubstituted aromatic compounds through one-pot, sequential cross-coupling reactions such as Suzuki or Sonogashira couplings.[5][6][7]

Data Presentation: Heck Coupling of Dihaloarenes

The following tables summarize typical reaction conditions and yields for the Heck coupling of 1-bromo-4-iodobenzene, a model substrate for this compound.

Table 1: Selective Heck Coupling Conditions for 1-Bromo-4-iodobenzene

| Olefin | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Styrene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 12 | ~95% (selectivity) | [8] |

| Methyl Acrylate | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 80 | 12 | High | [4] |

| Acrylic Acid | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | Not specified | Not specified | High | [1] |

| Styrene | PdCl₂ | None | NaOAc | Supercritical H₂O | 120 | 1 | High | [3] |

Table 2: Sequential Heck and Sonogashira Coupling of 1-Bromo-4-iodobenzene

| First Coupling Partner | First Reaction Conditions | Second Coupling Partner | Second Reaction Conditions | Overall Yield (%) | Reference |

| Olefin (generic) | Pd catalyst, base, solvent | Phenylacetylene | Cs₂CO₃, PPh₃, CuI | Good | [9] |

Experimental Protocols

Protocol 1: Selective Heck Coupling of this compound with Methyl Acrylate

This protocol describes a general procedure for the selective Heck coupling at the C-I bond of this compound.

Materials:

-

This compound

-

Methyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-